molecular formula C23H26N2O3 B2779007 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile CAS No. 1240947-22-1

4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile

Cat. No.: B2779007
CAS No.: 1240947-22-1
M. Wt: 378.472
InChI Key: PBCORXPKOBXWSJ-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes an azetidinone ring, a benzonitrile group, and multiple substituents, makes it a subject of interest for researchers exploring new chemical entities with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction involving a ketene and an imine. This step requires precise control of temperature and reaction conditions to ensure the correct formation of the four-membered ring.

    Introduction of the Benzonitrile Group: The benzonitrile moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzonitrile derivative reacts with the azetidinone intermediate.

    Attachment of the Dimethylphenoxy and Methoxybutyl Groups: These groups can be introduced through alkylation reactions, using appropriate alkyl halides and base catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group, where nucleophiles such as amines or thiols can replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with specific molecular targets.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.

    Chemical Biology: It can serve as a tool for chemical biology research, helping to elucidate the mechanisms of action of various biological molecules.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a particular enzyme or receptor. The molecular targets and pathways involved would vary based on the biological context, but could include interactions with proteins involved in signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile: can be compared with other azetidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Its structure allows for a range of chemical modifications and interactions, making it a versatile compound for various research applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in different scientific fields.

Properties

IUPAC Name

4-[3-(2,4-dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-6-11-20(17(2)14-16)28-22-21(19-9-7-18(15-24)8-10-19)25(23(22)26)12-4-5-13-27-3/h6-11,14,21-22H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCORXPKOBXWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2C(N(C2=O)CCCCOC)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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